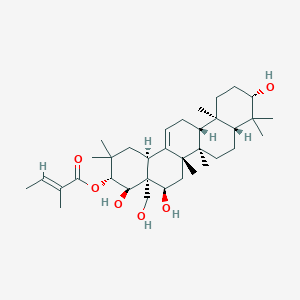![molecular formula C18H14N4O7S B098137 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid CAS No. 15347-52-1](/img/structure/B98137.png)
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid is a complex organic compound known for its unique chemical properties and applications. It is characterized by the presence of a dinitrophenyl group, an aniline group, and a benzenesulphonic acid group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid typically involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base, followed by sulfonation. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures (around 50-70°C).
Solvent: Common solvents used include acetone and aqueous sodium bicarbonate.
Catalysts: No specific catalysts are required, but the presence of a base like sodium bicarbonate facilitates the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with controlled temperature and pH conditions to ensure high yield and purity. The process may include:
Reactors: Use of stainless steel reactors to withstand the corrosive nature of the reactants.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with amino groups in proteins and peptides. The dinitrophenyl group acts as an electrophile, forming stable covalent bonds with nucleophilic amino groups. This interaction can inhibit enzyme activities or alter protein functions, making it useful in various biochemical assays.
Comparación Con Compuestos Similares
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide:
Uniqueness: 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its sulfonic acid group enhances its solubility in water, making it more versatile compared to other dinitrophenyl derivatives.
Propiedades
Número CAS |
15347-52-1 |
|---|---|
Fórmula molecular |
C18H14N4O7S |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12/h1-11,19-20H,(H,27,28,29) |
Clave InChI |
OMOSYYVYEGXVHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
| 6373-74-6 15347-52-1 |
|
Números CAS relacionados |
6373-74-6 (hydrochloride salt) |
Sinónimos |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid monosodium salt 5-((2,4-dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid monosodium salt Acid Fast Yellow AG Acid Fast Yellow E5R C.I. Acid Orange 3 CI acid orange 3 CI acid orange 3 sodium salt sodium 4-(2,4-dinitroanilino)diphenylamine-2-sulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)



![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
